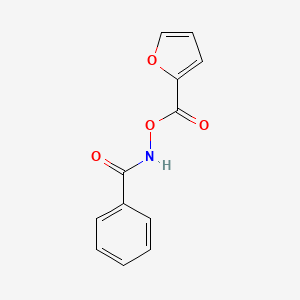

Benzohydroxamic acid, furoyl ester

Description

Contextualization of Hydroxamic Acids as Versatile Chemical Scaffolds

Hydroxamic acids, characterized by the R-C(=O)N(R')OH functional group, are a class of organic acids that have garnered considerable attention in the fields of biology and medicine. nih.govchemicalbook.com Their significance stems from a wide spectrum of biological activities, including roles as tumor inhibitors, antimicrobial agents, and key components in various chemotherapeutic agents. nih.gov

A primary characteristic of hydroxamic acids is their exceptional ability to act as chelating agents, particularly for metal ions like zinc (Zn(II)) and iron (Fe(III)). nih.govanalis.com.my This property is central to their function as enzyme inhibitors. Many enzymes, known as metalloenzymes, require a metal ion in their active site to function. The hydroxamic acid moiety can bind tightly to this metal ion, effectively blocking the enzyme's activity. nih.govanalis.com.my This mechanism is the basis for the action of several clinically approved drugs. For instance, hydroxamic acid-based drugs like Vorinostat and Belinostat are used in cancer therapy as inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes. nih.gov Similarly, their ability to inhibit urease, a nickel-containing enzyme, has been explored for treating infections by ureolytic microorganisms like Helicobacter pylori. analis.com.my

Overview of Furoyl Derivatives in Contemporary Chemical Synthesis

Furoyl derivatives are compounds derived from furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. spectrabase.comrsc.org The furan ring and its derivatives, such as furoic acid and its subsequent esters and amides, are considered important "platform chemicals," particularly those derived from biomass. elsevierpure.comnih.gov They serve as versatile starting materials and intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals. elsevierpure.comresearchgate.net

The furan ring is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in numerous established therapeutic agents. researchgate.net For example, furan derivatives are found in drugs with applications as antibacterial, antiparasitic, and antiviral agents. nih.gov Furoic acid, the carboxylic acid derivative of furan, can be readily converted to furoyl chloride, a reactive intermediate used in the production of various drugs and insecticides. researchgate.net The incorporation of the furoyl group into a larger molecule can influence its chemical properties, biological activity, and metabolic stability, making it a valuable building block in drug discovery and organic synthesis. spectrabase.comrsc.org

Rationale for Comprehensive Investigation of Benzohydroxamic Acid Furoyl Ester

The specific compound, Benzohydroxamic acid furoyl ester, combines the benzohydroxamic acid scaffold with a furoyl group through an ester linkage. The rationale for a detailed investigation of this molecule is built upon the potential for synergistic or novel properties arising from this combination.

The core of the molecule, benzohydroxamic acid, is a well-studied hydroxamic acid. It possesses the key metal-chelating and enzyme-inhibiting capabilities inherent to its class. analis.com.my The attachment of a furoyl group could modulate these properties in several ways. The furan ring might influence the electronic properties of the hydroxamic acid moiety, potentially altering its binding affinity for specific metalloenzymes. Furthermore, the furoyl group could introduce new interactions with the target enzyme's binding site, possibly leading to enhanced potency or selectivity.

Compound Properties and Data

Below are tables detailing the properties of Benzohydroxamic acid furoyl ester and its parent compounds.

Table 1: Calculated Properties of Benzohydroxamic Acid Furoyl Ester (Note: As this is not a widely cataloged compound, these properties are calculated and not based on experimental data.)

| Property | Value |

| Molecular Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.21 g/mol |

| Structure |

Table 2: Properties of Precursor Compounds

| Compound | Molecular Formula | Molecular Weight | Known Properties |

| Benzohydroxamic Acid | C₇H₇NO₂ | 137.14 g/mol | White crystalline solid, Melting Point: ~125-128 °C |

| Furoic Acid | C₅H₄O₃ | 112.08 g/mol | Crystalline solid, Melting Point: 133 °C |

Structure

3D Structure

Properties

CAS No. |

32621-59-3 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

benzamido furan-2-carboxylate |

InChI |

InChI=1S/C12H9NO4/c14-11(9-5-2-1-3-6-9)13-17-12(15)10-7-4-8-16-10/h1-8H,(H,13,14) |

InChI Key |

JZLIJNGUXSHXAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzohydroxamic Acid Furoyl Ester

Classical Esterification Routes

Traditional methods for forming the ester linkage in Benzohydroxamic acid, furoyl ester rely on well-established chemical reactions. These classical routes are often characterized by their reliability and the wealth of available literature.

One of the most direct methods for synthesizing this compound is through the esterification of benzohydroxamic acid with a derivative of furoic acid. To facilitate this reaction, the furoic acid is typically activated to increase its reactivity. A common approach involves converting furoic acid into furoyl chloride, which is then reacted with benzohydroxamic acid or its corresponding salt, such as potassium benzohydroxamate. The use of the salt of benzohydroxamic acid can be advantageous as it enhances the nucleophilicity of the oxygen atom.

The reaction of potassium benzohydroxamate with acyl chlorides is a known method for producing O-acyl hydroxamates. For instance, the reaction of potassium benzohydroxamate with benzoyl chloride yields dibenzohydroxamic acid in excellent yields pnas.org. By analogy, the reaction with furoyl chloride is expected to proceed efficiently. The synthesis of furoyl chloride itself can be achieved by treating furoic acid with reagents like thionyl chloride or phosgene (B1210022) louisville.eduorganic-chemistry.org.

Another approach involves the use of coupling agents to facilitate the esterification between benzohydroxamic acid and furoic acid directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, allowing for the formation of the ester bond under milder conditions.

Table 1: Representative Conditions for Classical Esterification This table is representative of typical conditions for acylation of hydroxamates and may not reflect the exact conditions for the synthesis of this compound.

| Acylating Agent | Substrate | Base/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Benzoyl chloride | Potassium Benzohydroxamate | None | Dioxane | Not specified | Excellent pnas.org |

| Furoyl chloride | Benzohydroxamic acid | Pyridine | Dichloromethane | 0 °C to RT | High (anticipated) |

| Furoic acid | Benzohydroxamic acid | DCC/DMAP | Dichloromethane | Room Temperature | Moderate to High (anticipated) |

An alternative classical strategy involves the acylation of a protected hydroxylamine (B1172632) derivative with furoyl chloride or a furoic anhydride. This multi-step process begins with the protection of the hydroxylamine to prevent side reactions. Common protecting groups for hydroxylamine include benzyl (B1604629) or silyl (B83357) groups. The protected hydroxylamine is then acylated with furoyl chloride to form an O-furoyl-N-protected hydroxylamine. Subsequent deprotection of the nitrogen yields the desired O-furoyl hydroxylamine, which can then be benzoylated to afford the final product, this compound.

Green Chemistry Approaches to Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes such as esterases and lipases are capable of catalyzing esterification reactions with high efficiency. nih.gov The synthesis of esters using lipases can be performed in non-aqueous solvents to shift the equilibrium towards ester formation. nih.gov

For the synthesis of this compound, a potential biocatalytic route would involve the lipase-catalyzed esterification of benzohydroxamic acid with a furoic acid ester, such as methyl furoate, via transesterification. Alternatively, direct esterification of benzohydroxamic acid with furoic acid could be catalyzed by a lipase (B570770), although this is often less efficient. Lipases like Candida antarctica lipase B (CALB) are known for their broad substrate scope and high stability in organic solvents, making them a prime candidate for such a transformation. researchgate.netnih.gov While specific examples for the synthesis of the target molecule are not prevalent, the general applicability of lipases to ester synthesis suggests this is a viable and green alternative. researchgate.net

Table 2: Representative Conditions for Lipase-Catalyzed Esterification This table is based on general lipase-catalyzed esterification and may not be specific to the target molecule.

| Enzyme | Acyl Donor | Substrate | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Fatty Acid | Sugar | t-Butanol | 60°C | 24-72 h |

| Candida rugosa Lipase | Oleic Acid | 1-Butanol | Heptane | 40°C | 48 h |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Racemic Alcohol | Diisopropyl ether | 30°C | 24 h |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates. nih.gov

The synthesis of hydroxamic acid derivatives from esters has been shown to be highly efficient under microwave irradiation. researchgate.net A plausible microwave-assisted route to this compound would involve the reaction of methyl furoate with benzohydroxamic acid in the presence of a base under microwave irradiation. This method is expected to be significantly faster than conventional heating methods. The reaction of esters with hydroxylamine to form hydroxamic acids is a well-documented microwave-assisted transformation and can be applied to enantiomerically pure esters without loss of stereochemical integrity. nih.gov

Table 3: Representative Conditions for Microwave-Assisted Esterification/Acylation This table presents typical conditions for microwave-assisted synthesis of hydroxamic acid derivatives and esters.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Ester | Hydroxylamine | KOH | Methanol | 80°C | 6 min nih.gov |

| Anthranilic acid | Triethyl orthoacetate | Pyridine | Acetic Acid | 130-160°C | 0.5-2 h |

| Carboxylic Acid | Alcohol | Sulfuric Acid | None | 120°C | 15 min |

Advanced Synthetic Strategies for Complex Ester Architectures

Beyond classical and green approaches, advanced synthetic strategies are being developed to construct complex molecules with high precision and efficiency. These methods often employ novel reagents, catalysts, or reaction conditions to achieve transformations that are difficult or impossible with traditional techniques.

For the synthesis of complex ester architectures based on the this compound scaffold, one could envision the use of modern coupling reagents that offer high functional group tolerance and minimize side reactions. For example, the use of masked O-isocyanate precursors for the synthesis of hydroxamic acid derivatives has been reported, providing a novel route that avoids the use of nucleophilic hydroxylamine reagents.

Furthermore, the principles of flow chemistry could be applied to the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. This technology is also amenable to scale-up, making it attractive for industrial production.

Another advanced strategy involves the development of novel catalytic systems. For instance, the use of N-heterocyclic carbene (NHC) catalysts for esterification reactions is a growing area of research. These catalysts can activate carboxylic acids or aldehydes under mild conditions, allowing for the efficient synthesis of esters with a broad substrate scope. While not yet specifically applied to the synthesis of this compound, these advanced strategies hold promise for the future development of more efficient and versatile synthetic routes to this and other complex ester molecules.

Spectroscopic and Advanced Analytical Characterization of Benzohydroxamic Acid Furoyl Ester

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Elucidation

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. For Benzohydroxamic acid, furoyl ester, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy would reveal characteristic vibrational modes.

Key Expected Vibrational Frequencies:

N-H Stretching: In solid BHA, a strong N-H stretching vibration is observed around 3297 cm⁻¹. analis.com.my This band is expected to be present in a similar region for the furoyl ester.

O-H Stretching (from parent acid): The parent BHA shows a broad O-H stretch around 2759 cm⁻¹, which is absent upon esterification. analis.com.my

Carbonyl (C=O) Stretching: This is a critical region. The molecule has two carbonyl groups: one from the amide part of the hydroxamic acid and one from the furoyl ester. The amide C=O in BHA appears around 1648 cm⁻¹. researchgate.net The ester C=O stretch is anticipated to appear at a higher wavenumber, typically in the range of 1720-1740 cm⁻¹. The conjugation with the furan (B31954) ring might shift this slightly.

C-N Stretching: This vibration is typically observed in the 1400-1500 cm⁻¹ range.

N-O Stretching: In BHA and its derivatives, this band appears as a sharp peak around 915 cm⁻¹. researchgate.net

Furan and Benzene (B151609) Ring Vibrations: Both aromatic systems will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected FTIR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | ~3300 | Likely a sharp to medium peak. |

| Aromatic C-H Stretch | >3000 | From both benzene and furan rings. |

| Ester C=O Stretch | 1720-1740 | Expected to be a strong, sharp peak. |

| Amide C=O Stretch | ~1650 | Strong peak, characteristic of the hydroxamate. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands from both rings. |

| C-N Stretch | 1400-1500 | Medium intensity. |

| N-O Stretch | ~915 | Characteristic sharp peak. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the benzoyl group, the furan ring, and the N-H proton. Based on data for BHA, the N-H proton is expected to be a downfield singlet. analis.com.my The aromatic protons of the benzene ring typically appear in the 7.4-7.8 ppm range. analis.com.my The furan ring protons will show a characteristic pattern, typically with the proton adjacent to the oxygen appearing most downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For BHA, the amide carbonyl carbon appears around 164.8 ppm, and the aromatic carbons are found between 127 and 133 ppm. analis.com.my For the furoyl ester, a second downfield signal for the ester carbonyl carbon would be expected, typically around 160-170 ppm. The carbons of the furan ring would also have characteristic shifts.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the benzene and furan rings, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to define the molecule's preferred conformation in solution. While specific 2D NMR data is not published, these techniques would be standard for full structural confirmation.

Interactive Data Table: Predicted NMR Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | N-H | 9.0 - 11.5 | Broad singlet, solvent dependent. Based on BHA. analis.com.my |

| ¹H | Benzene-H | 7.4 - 7.9 | Multiplets. |

| ¹H | Furan-H | 6.5 - 7.8 | Three distinct signals with characteristic coupling. |

| ¹³C | Amide C =O | ~165 | Based on BHA. analis.com.my |

| ¹³C | Ester C =O | ~160-170 | |

| ¹³C | Benzene-C | 127 - 140 | |

| ¹³C | Furan-C | 110 - 150 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₉NO₄), the theoretical exact mass can be calculated.

Molecular Formula: C₁₂H₉NO₄

Calculated Monoisotopic Mass: 231.0532 u

HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 232.0604.

The fragmentation pattern in tandem MS (MS/MS) would offer further structural proof. Key expected fragmentation pathways would include:

Cleavage of the ester bond, leading to ions corresponding to the benzohydroxamic acid radical cation and the furoyl cation (m/z 95).

Loss of the furoyloxy group to give an ion at m/z 120.

Decarbonylation (loss of CO) from fragment ions.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

Single Crystal X-ray Diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

While a crystal structure for this compound itself has not been reported, extensive studies on the parent benzohydroxamic acid and its derivatives reveal key structural features that are likely to be conserved. cas.cz

Planarity: The core hydroxamic acid group [-C(O)NHOH] is generally found to be planar. cas.cz

Conformation: In BHA, the molecules self-assemble via a network of intermolecular hydrogen bonds, primarily involving the N-H and O-H groups. cas.cz In the furoyl ester, the O-H is replaced by the O-furoyl group, which will alter the hydrogen bonding network. The primary hydrogen bond donor would be the remaining N-H group, which would likely form hydrogen bonds with one of the carbonyl oxygens of a neighboring molecule.

Torsion Angles: The analysis of related structures shows that there is typically a significant tilt between the plane of the aromatic ring and the plane of the hydroxamic acid group. cas.cz A similar twist would be expected between the benzoyl and furoyl moieties in the target molecule.

UV-Visible Spectroscopy for Electronic Transitions and Solution-Phase Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by π→π* transitions associated with its two aromatic systems (benzene and furan) and the two carbonyl groups.

Studies on benzohydroxamic acid show absorption maxima that are sensitive to pH. researchgate.netchemicalbook.com The introduction of the furoyl chromophore would be expected to result in a complex spectrum with multiple absorption bands in the UV region, likely below 350 nm. The spectrum would arise from the electronic transitions within the benzoyl and furoyl portions of the molecule.

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This technique is used to confirm the empirical and molecular formula of a newly synthesized compound. The calculated values must agree closely with the experimentally determined values for the structure to be considered validated.

Interactive Data Table: Calculated Elemental Composition for C₁₂H₉NO₄

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 62.34% |

| Hydrogen | H | 1.008 | 9 | 3.92% |

| Nitrogen | N | 14.007 | 1 | 6.06% |

| Oxygen | O | 15.999 | 4 | 27.68% |

| Total | 100.00% |

Experimental validation would require the measured percentages from an elemental analyzer to be within a narrow margin (typically ±0.4%) of these calculated values. analis.com.my

Computational Chemistry and Theoretical Investigations of Benzohydroxamic Acid Furoyl Ester

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Benzohydroxamic acid, furoyl ester, DFT calculations can provide deep insights into its geometry, stability, and reactivity.

The initial step in a DFT study involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the benzohydroxamic acid core and the furoyl ester group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical) Note: These are estimated values based on typical bond lengths and angles for similar functional groups found in related structures. Actual values would require specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | N-O | ~1.40 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-O-C | ~117° |

| Dihedral Angle | C-N-O-C | ~180° (trans) or ~0° (cis) |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) and furan (B31954) rings, while the LUMO may be centered on the carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. researchgate.netresearchgate.net The oxygen atoms of the carbonyl and ester groups, being highly electronegative, would exhibit negative electrostatic potential (red regions), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly any amide N-H proton, would show positive potential (blue regions), marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule. researchgate.net It can quantify charge transfer between orbitals, revealing the strength of hyperconjugative interactions and resonance effects. For this compound, NBO analysis would likely show significant delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the adjacent carbonyl groups (n -> π* interactions), which contributes to the stability of the amide and ester functionalities.

Table 2: Predicted Electronic Properties of this compound (Theoretical) Note: These values are illustrative and would be determined precisely via DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 - 4.5 D | Overall polarity of the molecule |

DFT calculations can accurately predict various spectroscopic properties, which are invaluable for experimental characterization.

Vibrational Frequencies (IR/Raman): Theoretical calculations of vibrational frequencies can help assign the peaks observed in experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include strong C=O stretching frequencies for the amide and ester groups (typically in the 1650-1750 cm⁻¹ range), C-N stretching, N-O stretching, and various aromatic C-H and C=C stretching and bending modes. mdpi.commanchester.ac.uk

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. stevens.eduyoutube.com DFT calculations can predict the chemical environment of each nucleus. For example, the protons on the benzene and furan rings would appear in the aromatic region (typically 6.5-8.5 ppm), with their exact shifts influenced by the electron-withdrawing effects of the amide and ester groups. mdpi.com The carbonyl carbons in the ¹³C NMR spectrum would be expected to resonate at the downfield end (around 160-170 ppm). nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The primary absorptions for this molecule would likely correspond to π -> π* transitions within the aromatic rings and n -> π* transitions associated with the carbonyl groups. researchgate.net

While this compound does not possess a classic hydrogen bond donor like an -OH or -NH₂ group for strong intramolecular hydrogen bonding, weaker C-H···O interactions may exist. nih.gov Depending on the conformation, a hydrogen atom on the furan or benzene ring could be oriented in proximity to a carbonyl oxygen, leading to a weak, stabilizing interaction. mdpi.com The planarity and conformational preferences of the molecule are often a result of a delicate balance between these weak interactions and steric repulsions. nih.gov In a crystalline state, intermolecular hydrogen bonds would play a more significant role in the packing arrangement. dntb.gov.ua

Molecular Dynamics (MD) Simulations

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent, offering insights into its dynamic properties.

An MD simulation would place one or more molecules of the compound in a box filled with explicit solvent molecules (e.g., water, DMSO, or an apolar solvent like chloroform). By calculating the forces between all atoms and solving Newton's equations of motion over time, the simulation tracks the trajectory of each atom.

This approach can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. Polar solvents would be expected to form hydrogen bonds with the carbonyl oxygens.

Conformational Dynamics: How the molecule flexes and changes its shape in solution. MD can explore different conformational states and the transitions between them.

Solvent Effects on Hydrogen Bonding: The presence of a solvent can compete with and disrupt weak intramolecular interactions. manchester.ac.uk MD simulations can quantify the lifetime and strength of solute-solvent hydrogen bonds.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its solubility, stability, and interactions with other molecules in solution.

Ligand-Biomolecule Interaction Dynamics

The interaction of small molecules with biomolecules is a dynamic process governed by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Molecular dynamics (MD) simulations are a powerful computational tool used to study these time-dependent interactions, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

For this compound, the hydroxamic acid group (-CONHOH) is a key feature known for its ability to chelate metal ions. This property is central to the biological activity of many hydroxamic acid derivatives, which are known to inhibit metalloenzymes. For instance, various substituted benzohydroxamic acids have been studied as inhibitors of enzymes like ribonucleotide reductase, where the hydroxamic acid moiety is postulated to complex with a metal component in the enzyme's active site. The binding is thought to involve both the hydroxamic acid portion for a qualitative inhibitory effect and the benzene ring and its substituents for quantitative contributions to the inhibitory potency.

The furoyl ester group, on the other hand, introduces additional complexity and potential interaction sites. The furan ring, with its heteroatom (oxygen) and aromatic character, can participate in various non-covalent interactions, including pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding through its oxygen atom. The ester linkage itself introduces a polar region that can interact with polar residues in a protein's binding pocket.

An MD simulation of this compound bound to a hypothetical enzyme target would likely reveal the dynamics of these interactions. Key aspects to be investigated would include:

The stability of the chelation between the hydroxamic acid and any metal cofactor in the active site.

The conformational flexibility of the furoyl group and its interactions within the binding pocket.

The role of water molecules in mediating the ligand-protein interactions.

Hypothetical Ligand-Biomolecule Interaction Data

The following table illustrates the type of data that could be generated from a molecular dynamics simulation study. The values presented are purely hypothetical and for illustrative purposes only.

| Interaction Type | Interacting Residues (Hypothetical) | Average Distance (Å) | Occupancy (%) |

| Metal Chelation | HIS-96, HIS-120, Metal Ion | 2.1 - 2.3 | > 95 |

| Hydrogen Bond | ASP-102 | 2.8 | 75 |

| Pi-Stacking | PHE-43 | 3.5 | 60 |

| Hydrophobic | LEU-89, VAL-110 | - | - |

Adsorption Phenomena and Interfacial Behavior on Material Surfaces

The adsorption of organic molecules onto material surfaces is a critical phenomenon in various applications, including mineral flotation, corrosion inhibition, and sensor technology. Computational studies, particularly those employing Density Functional Theory (DFT), can provide detailed insights into the adsorption mechanisms, binding energies, and the nature of the interactions at the molecular level.

Research on benzohydroxamic acid (BHA) has shown its effectiveness as a collector in the flotation of various minerals, such as cassiterite, galena, and chalcopyrite. dntb.gov.uayoutube.com The adsorption is often enhanced by the presence of metal ions on the mineral surface, leading to the formation of stable surface complexes. dntb.gov.uaresearchgate.net DFT studies on the adsorption of BHA on cassiterite (SnO2) have indicated that the interaction is thermodynamically favorable, especially when the surface is activated with lead ions. researchgate.net The primary mode of interaction is chemisorption, involving the formation of chemical bonds between the hydroxamate group and the metal atoms on the surface. youtube.com

A comparative DFT study of BHA and this compound on a model mineral surface (e.g., SnO2) could elucidate the following:

The preferred adsorption sites and orientations for both molecules.

The adsorption energies, to determine the relative strength of binding.

The nature of the chemical bonds formed between the adsorbate and the surface.

The effect of the furoyl ester on the electronic properties of the adsorbed molecule and the surface.

Hypothetical Adsorption Energy Data

This table presents hypothetical adsorption energies calculated using DFT for the adsorption of Benzohydroxamic acid and its furoyl ester derivative on a model mineral surface. The values are for illustrative purposes.

| Adsorbate | Surface | Adsorption Energy (eV) | Key Interacting Atoms |

| Benzohydroxamic Acid | SnO2 (110) | -1.5 | O (hydroxamate), Sn |

| This compound | SnO2 (110) | -1.7 | O (hydroxamate), O (furan), Sn |

Frontier Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules and the outcome of chemical reactions. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. eurjchem.com

For this compound, a computational analysis using DFT would be necessary to determine the precise energies of the HOMO and LUMO and to visualize their spatial distribution. However, we can make some qualitative predictions:

HOMO: The HOMO is likely to be localized on the electron-rich parts of the molecule. The benzohydroxamic acid moiety, with its lone pairs on the oxygen and nitrogen atoms, and the furan ring, an electron-rich aromatic system, would be significant contributors to the HOMO.

LUMO: The LUMO is expected to be distributed over the electron-deficient regions. The carbonyl groups of the hydroxamic acid and the ester are electrophilic centers and would likely have a significant contribution to the LUMO. The aromatic rings can also accept electron density into their π* orbitals.

Hypothetical Frontier Orbital Data

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be calculated by DFT.

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

These values can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Benzohydroxamic Acid Furoyl Ester and Its Analogues

Ligand-Based QSAR Modeling Approaches

Ligand-based QSAR modeling is a powerful computational tool used in drug discovery to predict the biological activity of chemical compounds based on their structural and physicochemical properties. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Development of 2D and 3D QSAR Models (CoMFA, CoMSIA, HQSAR)

To understand how structural variations in analogs of Benzohydroxamic acid, furoyl ester would influence their biological activity, researchers would typically develop both 2D and 3D-QSAR models.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors can include constitutional, topological, and electronic properties of the molecules. For a series of this compound analogs, this would involve synthesizing a range of compounds with different substituents on the benzoyl and furoyl rings and then correlating their measured biological activities with calculated descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. For analogs of this compound, this would involve generating 3D structures, aligning them based on a common scaffold, and then using partial least squares (PLS) analysis to build a model that relates the field values to biological activity. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.comnih.gov

CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov This provides a more comprehensive picture of the molecular properties influencing activity. A CoMSIA study on this compound analogs would generate contour maps for each of these properties, offering detailed insights for designing more potent compounds.

Hologram QSAR (HQSAR) is another technique that does not require molecular alignment. It generates a molecular hologram, which is a fingerprint that encodes the 3D structure of the molecule, and correlates it with biological activity. This method could be applied to a diverse set of this compound analogs to quickly generate predictive models.

Identification of Key Molecular Descriptors Influencing Activity

The development of QSAR models would lead to the identification of key molecular descriptors that govern the biological activity of this compound and its analogs. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.

Table 1: Examples of Molecular Descriptors and Their Potential Influence on the Activity of Benzohydroxamic Acid Furoyl Ester Analogs

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment | The electronic nature of substituents on the aromatic rings could influence interactions with the target protein, such as pi-pi stacking or cation-pi interactions. |

| Steric/Topological | Molar refractivity (MR), Molecular weight, Shape indices | The size and shape of the molecule and its substituents would be critical for fitting into the binding pocket of a target enzyme or receptor. |

| Hydrophobicity | LogP (partition coefficient) | The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its target. The hydrophobicity of specific regions can also be crucial for binding. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The hydroxamic acid moiety itself is a key hydrogen bonding group. Modifications to other parts of the molecule could introduce or remove additional hydrogen bonding opportunities. |

Statistical analysis, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC₅₀ values). This equation would quantify the contribution of each descriptor, allowing for the prediction of the activity of new, unsynthesized analogs.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is known, structure-based drug design methods can be employed to design and optimize inhibitors. These approaches offer a more rational and targeted way to develop new drugs.

Molecular Docking Studies with Target Enzymes and Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound, this would involve:

Target Identification: First, the specific enzyme or protein that the compound inhibits would need to be identified.

Protein Preparation: The 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, would be prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound would be generated and its geometry optimized.

Docking Simulation: The ligand would be docked into the active site of the protein using a docking algorithm. The program would generate multiple possible binding poses and score them based on their predicted binding affinity.

The results of a docking study would provide valuable information about the key interactions between this compound and its target. This could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxamic acid moiety is known to chelate metal ions in the active sites of many enzymes, and docking could confirm and detail this interaction. sapub.orgresearchgate.net

Table 2: Potential Molecular Docking Insights for this compound

| Interacting Moiety of Ligand | Potential Interacting Residues in Target Protein | Type of Interaction |

| Benzoyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π stacking, Hydrophobic interactions |

| Furoyl ring | Hydrophobic or polar amino acids | Hydrophobic interactions, Hydrogen bonding (with furan (B31954) oxygen) |

| Hydroxamic acid group | Metal ions (e.g., Zn²⁺, Fe³⁺), Polar amino acids (e.g., Aspartate, Glutamate, Serine) | Metal chelation, Hydrogen bonding |

| Ester linkage | Polar or charged amino acids | Hydrogen bonding, Electrostatic interactions |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. d-nb.infomdpi.com

Pharmacophore Modeling: Based on the binding mode predicted by molecular docking or from a set of known active analogs, a pharmacophore model for this compound could be generated. This model would consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. frontiersin.org

Virtual Screening: This pharmacophore model could then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. d-nb.info This process, known as virtual screening, can rapidly identify novel chemical scaffolds that are likely to be active against the same target. The identified hits would then be subjected to further experimental testing.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound can be significantly influenced by the position and nature of substituents on both the benzoyl and furoyl rings. A systematic investigation of these effects is a cornerstone of structure-activity relationship studies.

By synthesizing and testing a series of analogs with varying substituents, researchers could build a detailed SAR profile.

Table 3: Hypothetical Substituent Effects on the Biological Activity of Benzohydroxamic Acid Furoyl Ester Analogs

| Position of Substitution | Type of Substituent | Expected Effect on Activity | Rationale |

| Benzoyl Ring (ortho, meta, para) | Electron-withdrawing (e.g., -NO₂, -CF₃) | Could increase or decrease activity | May alter the acidity of the hydroxamic acid proton or influence binding through electronic interactions. |

| Electron-donating (e.g., -OCH₃, -CH₃) | Could increase or decrease activity | May enhance hydrophobic interactions or alter the electronic properties of the ring. | |

| Bulky groups (e.g., -t-butyl) | Likely to decrease activity | Steric hindrance could prevent optimal binding in the active site. | |

| Furan Ring | Halogens (e.g., -Cl, -Br) | Could increase activity | May enhance binding through halogen bonding or increase lipophilicity. |

| Alkyl groups | Could increase or decrease activity | Small alkyl groups may enhance hydrophobic interactions, while larger groups could cause steric clashes. |

The data gathered from such studies would be invaluable for optimizing the structure of this compound to enhance its potency and selectivity for a particular biological target. These findings would also provide crucial data for the development of robust and predictive QSAR models as described in the preceding sections.

Enzyme Inhibition Mechanisms and Enzymatic Interactions of Benzohydroxamic Acid Furoyl Ester

Inhibition of Metalloenzymes

Metalloenzymes, which require a metal ion for their catalytic activity, are primary targets for hydroxamic acid-based inhibitors. The hydroxamic acid moiety can act as a bidentate ligand, coordinating with the metal cofactor in the enzyme's active site and thereby disrupting its catalytic function.

Mechanistic Investigations of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of zinc-dependent metalloenzymes that play a crucial role in gene expression. The general mechanism of HDAC inhibition by hydroxamic acids involves the chelation of the zinc ion in the active site. This interaction is thought to mimic the transition state of the natural substrate, leading to potent inhibition. While specific studies on benzohydroxamic acid, furoyl ester are lacking, it is hypothesized that it would follow a similar mechanism. The furoyl group may influence the compound's binding affinity and selectivity for different HDAC isoforms through interactions with the surrounding amino acid residues in the active site tunnel.

Interaction with Matrix Metalloproteases (MMPs) and Carbonic Anhydrase

Matrix metalloproteases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Similar to HDACs, hydroxamic acid-based inhibitors target the catalytic zinc ion in MMPs. The furoyl group of this compound could occupy the S1' specificity pocket of the MMP active site, contributing to the inhibitor's affinity and selectivity.

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. While sulfonamides are the classic inhibitors of carbonic anhydrases, some hydroxamic acids have also shown inhibitory activity. The mechanism is presumed to involve coordination with the active site zinc ion.

Mechanistic Insights into Esterase Inhibition

Esterases are enzymes that hydrolyze esters. It is conceivable that this compound could act as a substrate or an inhibitor for certain esterases. If it acts as an inhibitor, the mechanism could involve the formation of a stable acyl-enzyme intermediate or non-covalent binding to the active site. Without experimental data, the nature of this interaction remains speculative.

Analysis of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

The mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) provides valuable information about the inhibitor's mechanism of action.

Competitive inhibition would occur if this compound binds to the same active site as the natural substrate.

Non-competitive inhibition would suggest that the inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of substrate binding.

Uncompetitive inhibition would imply that the inhibitor binds only to the enzyme-substrate complex.

Determining the specific inhibition mode for this compound against any given enzyme would require detailed kinetic studies, which are not currently available in the scientific literature.

Coordination Chemistry and Metal Chelation Properties of Benzohydroxamic Acid Furoyl Ester

Metal Ion Binding Affinity and Selectivity Studies

The capacity of a ligand to bind to a metal ion is fundamentally dependent on the presence of suitable donor atoms and, in many cases, an acidic proton that can be displaced upon complexation. In the case of hydroxamic acids, chelation typically occurs through the deprotonation of the hydroxyl (-OH) group and coordination of the resulting anionic oxygen and the adjacent carbonyl oxygen to a metal center. wikipedia.org This forms a stable five-membered ring.

For benzohydroxamic acid, furoyl ester, the hydroxyl proton is absent, having been replaced by a furoyl group. This structural modification fundamentally alters its chelating ability. In its intact form, the primary mechanism for strong metal binding, as seen in the parent benzohydroxamic acid, is blocked. Consequently, specific studies on the metal ion binding affinity and selectivity of the intact furoyl ester are not readily found in the peer-reviewed literature.

Any significant metal binding affinity of this compound would likely be contingent on the in situ hydrolysis of the ester bond. This would liberate the parent benzohydroxamic acid, which is known to have a high affinity for hard metal ions like Fe(III) and also forms complexes with other transition metals. nih.gov The selectivity would then be that of benzohydroxamic acid itself.

Chelation Modes and Stoichiometry with Transition Metal Ions (e.g., Fe(III), Zn(II), Ni(II), Cu(II), Mn(II), Cr(III))

The chelation mode of hydroxamic acids with transition metals is characteristically bidentate, involving the two oxygen atoms of the hydroxamate group, often referred to as (O,O) coordination. analis.com.my This leads to the formation of stable complexes with stoichiometries that are dependent on the charge and coordination number of the metal ion. For instance, Fe(III) often forms a 1:3 complex with benzohydroxamic acid, [Fe(BHA)₃], while divalent ions like Ni(II) can form 1:2 complexes, such as [Ni(BHA)₂]. analis.com.my

As the furoyl ester of benzohydroxamic acid lacks the acidic hydroxyl group, it cannot engage in this typical (O,O) chelation in its native state. While coordination through the carbonyl oxygen and the nitrogen atom is a theoretical possibility, this would represent a different, and likely weaker, binding mode. There is no specific literature available that details the chelation modes and stoichiometry of the intact furoyl ester with the listed transition metals. The coordination chemistry would be dominated by the behavior of the parent benzohydroxamic acid following any potential hydrolysis of the ester linkage.

Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, NMR, X-ray Crystallography)

The formation of metal complexes with benzohydroxamic acid is readily monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon complexation of benzohydroxamic acid, the O-H stretching vibration disappears, and the C=O stretching frequency shifts to a lower wavenumber, which is indicative of coordination through the carbonyl oxygen. analis.com.my

UV-Vis Spectroscopy: The formation of metal complexes with BHA often results in the appearance of new charge-transfer bands, which are intensely colored. For example, the Fe(III)-BHA complex has a characteristic reddish-brown color.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The resonance of the N-H proton in BHA is affected by complexation.

X-ray Crystallography: This technique has provided definitive structural evidence for the (O,O) bidentate chelation of BHA in various metal complexes.

Since there is a lack of reported stable metal complexes with intact this compound, no specific spectroscopic data (IR, UV-Vis, NMR, or X-ray crystallographic data) for such complexes are available. Spectroscopic analysis would first require the synthesis and isolation of a stable complex, which is challenging due to the esterified hydroxyl group. Any characterization would likely reveal either no interaction or hydrolysis followed by complexation with the parent BHA.

Theoretical Prediction of Metal-Ligand Interaction Energies and Stability Constants

Theoretical studies and computational chemistry are powerful tools for predicting the stability of metal complexes. For benzohydroxamic acid, such studies can calculate the metal-ligand interaction energies and predict the stability constants of its complexes with various metal ions. These calculations typically confirm the favorability of the (O,O) chelation.

Given that this compound, in its intact form, is not expected to be a strong chelating agent via the conventional hydroxamate binding mode, there has been no focus in the scientific literature on the theoretical prediction of its metal-ligand interaction energies or stability constants. The stability of any potential complex would be significantly lower than that of the corresponding benzohydroxamic acid complex. It is important to note that stability constants for a wide range of metal-ligand complexes, including those of hydroxamic acids, are compiled in databases, but data for the furoyl ester derivative is absent.

Applications in Metal Ion Sequestration and Separation Technologies (e.g., Ion-Exchange Resins, Wastewater Treatment)

The strong chelating ability of hydroxamic acids has led to their investigation for applications in metal ion sequestration and separation. For example, polymers functionalized with hydroxamic acid groups have been explored for use as ion-exchange resins for the removal of heavy metals from wastewater. The high affinity and selectivity of these materials for specific metal ions are key to their effectiveness.

The application of this compound, in such technologies would be indirect. Its use would necessitate conditions that promote the hydrolysis of the furoyl group to unmask the chelating hydroxamic acid functionality. While this could be a strategy for a controlled-release of a chelating agent, the intact ester itself is not suitable for direct application in metal sequestration technologies that rely on strong, immediate chelation. There are no current studies detailing the use of this compound, in ion-exchange resins or wastewater treatment.

Applications in Polymer Science and Advanced Materials

Integration into Polymer Structures (e.g., Hydroxamic Acid-Functionalized Polymers, Polyethers)

There is no available research detailing the specific methods or outcomes of integrating "Benzohydroxamic acid, furoyl ester" into polymer structures such as hydroxamic acid-functionalized polymers or polyethers. While general methods for creating hydroxamic acid-functionalized polymers exist, often through the modification of precursor polymers or the polymerization of protected monomers, no literature specifically identifies the use of the furoyl ester of benzohydroxamic acid in these processes.

Surface Coating and Adsorption Properties on Various Substrates

Information regarding the surface coating and adsorption properties of materials specifically modified with "this compound" is not present in the available scientific literature. Studies on benzohydroxamic acid (BHA) have shown its adsorption on various mineral surfaces, but this does not extend to the furoyl ester derivative or its application in polymeric coatings.

Development of Advanced Materials for Specific Industrial Applications

Consequently, without foundational research on its synthesis and properties within a polymer matrix, there is no information on the development of advanced materials based on "this compound" for any specific industrial applications.

Conclusion and Future Research Trajectories for Benzohydroxamic Acid Furoyl Ester

Design and Synthesis of Novel Benzohydroxamic Acid Furoyl Ester Analogues with Tuned Properties

The design of novel analogues of benzohydroxamic acid furoyl ester can be systematically approached by modifying its core components to enhance desired properties such as target specificity, potency, and pharmacokinetic profiles. The inherent modularity of the parent compound allows for diverse structural alterations.

Design Strategies:

Modification of the Benzohydroxamic Acid Scaffold: The benzene (B151609) ring of the benzohydroxamic acid moiety can be substituted with various functional groups to modulate its electronic and steric properties. For instance, introducing electron-withdrawing or electron-donating groups can influence the acidity of the hydroxamic acid and its metal-chelating ability. taylorandfrancis.com Furthermore, the N-substituent on the hydroxamic acid can be varied to explore structure-activity relationships (SAR), a common strategy in the design of hydroxamic acid-based inhibitors. allresearchjournal.com

Modification of the Furoyl Moiety: The furan (B31954) ring is a versatile scaffold known for a wide range of biological activities. ijabbr.comutripoli.edu.ly Substituents can be introduced at various positions on the furan ring to alter its interaction with biological targets and to fine-tune its physicochemical properties. The synthesis of polysubstituted furans is well-established, allowing for a high degree of modularity in analogue design. nih.gov

Synthetic Approaches:

The synthesis of benzohydroxamic acid furoyl ester would likely proceed via the acylation of benzohydroxamic acid with a suitable furoylating agent. A common method for preparing hydroxamic acids is the reaction of an ester or acid chloride with hydroxylamine (B1172632). wikipedia.org For the target compound, benzohydroxamic acid would be pre-synthesized and then reacted with 2-furoyl chloride. nbinno.comwikipedia.org 2-Furoyl chloride is a commercially available and versatile reagent used in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com

The synthesis of analogues would follow similar pathways, utilizing substituted benzohydroxamic acids and substituted furoyl chlorides. For example, a variety of substituted furan derivatives can be synthesized and subsequently converted to the corresponding acid chlorides for reaction. nih.gov

Table 1: Hypothetical Analogues of Benzohydroxamic Acid Furoyl Ester and Their Potential Properties

| Analogue Structure | Modification | Potential Tuned Property |

| 4-Nitrobenzohydroxamic acid, furoyl ester | Electron-withdrawing group on the benzene ring | Enhanced metal chelation, potentially altered biological activity taylorandfrancis.com |

| Benzohydroxamic acid, 5-nitrofuroyl ester | Electron-withdrawing group on the furan ring | Modified interaction with biological targets, potential for enhanced antimicrobial activity utripoli.edu.ly |

| N-Methylthis compound | N-alkylation of the hydroxamic acid | Altered hydrogen bonding capacity and pharmacokinetic profile allresearchjournal.com |

| Benzohydroxamic acid, 3-methylfuroyl ester | Alkyl substitution on the furan ring | Increased lipophilicity, potentially improved cell permeability wisdomlib.org |

Advanced Computational Modeling for Rational Design and Optimization of Derivatives

Computational chemistry offers powerful tools for the rational design and optimization of novel chemical entities, saving time and resources compared to traditional trial-and-error approaches. For the development of benzohydroxamic acid furoyl ester derivatives, several computational methods can be employed.

Key Computational Techniques:

Pharmacophore Modeling and Virtual Screening: Based on the known biological targets of hydroxamic acids, such as histone deacetylases (HDACs), a pharmacophore model can be developed. tandfonline.comnih.gov This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen large chemical databases for novel molecules, including new benzohydroxamic acid furoyl ester analogues, that fit the pharmacophore and are likely to be active. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzohydroxamic acid furoyl ester analogues, docking studies could be used to simulate their interaction with the active site of enzymes like HDACs or other metalloenzymes. tandfonline.com This can provide insights into the binding mode and help to prioritize the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can help to assess the stability of the binding interactions predicted by molecular docking and to understand the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing and testing a library of benzohydroxamic acid furoyl ester analogues, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

Table 2: Application of Computational Methods in the Design of Benzohydroxamic Acid Furoyl Ester Derivatives

| Computational Method | Application | Expected Outcome |

| Pharmacophore Modeling | Identify key structural features for biological activity | A 3D model to guide the design of new analogues with improved potency tandfonline.comnih.gov |

| Molecular Docking | Predict binding modes and affinities to target proteins | Prioritization of synthetic candidates based on predicted binding scores tandfonline.com |

| MD Simulations | Assess the stability of ligand-protein complexes | Understanding of the dynamic interactions and stability of the bound state nih.gov |

| QSAR | Correlate chemical structure with biological activity | Predictive model for the activity of new analogues, guiding lead optimization nih.gov |

Exploration of Emerging Biological and Material Science Applications

The unique combination of a potent metal-chelating group (hydroxamic acid) and a biologically active heterocycle (furan) suggests that benzohydroxamic acid furoyl ester and its derivatives could have a wide range of applications.

Emerging Biological Applications:

Anticancer Agents: Benzohydroxamic acids are a well-known class of HDAC inhibitors, with several approved for cancer treatment. wikipedia.org The furan nucleus is also present in numerous compounds with demonstrated anticancer properties. utripoli.edu.ly Therefore, benzohydroxamic acid furoyl ester analogues are prime candidates for development as novel anticancer agents, potentially with dual mechanisms of action or improved selectivity.

Antimicrobial Agents: Furan derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ijabbr.comutripoli.edu.lynih.govwisdomlib.org The iron-chelating ability of hydroxamic acids is crucial for their role as siderophores, which are used by microorganisms to acquire iron. allresearchjournal.comwikipedia.org This suggests that benzohydroxamic acid furoyl ester could be explored as a novel antimicrobial agent, possibly by interfering with microbial iron metabolism.

Anti-inflammatory Agents: Both furan derivatives and hydroxamic acid-based compounds have been reported to possess anti-inflammatory properties. nih.govmdpi.com This dual activity makes benzohydroxamic acid furoyl ester an interesting scaffold for the development of new anti-inflammatory drugs.

Emerging Material Science Applications:

Functional Polymers and Coatings: Hydroxamic acids are known to form stable complexes with a variety of metal ions and can be incorporated into polymers to create materials with specific metal-binding properties. rsc.orgrsc.org These polymers have applications in ion-exchange resins and for the treatment of wastewater. rsc.org Benzohydroxamic acid furoyl ester, as a functional monomer, could be polymerized to create novel materials for metal surface coating and the solubilization of metal oxide nanoparticles. rsc.org

Corrosion Inhibitors: The ability of hydroxamic acids to chelate metal ions makes them effective corrosion inhibitors for various metals. researchgate.net The furoyl moiety could further enhance the adsorption of the molecule onto the metal surface, potentially leading to improved corrosion protection.

Sensors and Optoelectronics: Highly arylated furans have been investigated for their applications in optoelectronic devices. nih.gov While benzohydroxamic acid furoyl ester itself is not highly arylated, its furan ring could be further functionalized to create novel materials for use in chemical sensors or as components in organic electronic devices.

Table 3: Potential Applications of Benzohydroxamic Acid Furoyl Ester Derivatives

| Field | Potential Application | Rationale |

| Biology/Medicine | Anticancer Therapy | Combination of HDAC inhibitory (hydroxamic acid) and cytotoxic (furan) moieties utripoli.edu.lywikipedia.org |

| Antimicrobial Agents | Combination of antimicrobial (furan) and iron-chelating (hydroxamic acid) properties allresearchjournal.comijabbr.com | |

| Anti-inflammatory Drugs | Both furan and hydroxamic acid derivatives have known anti-inflammatory activity nih.govmdpi.com | |

| Material Science | Functional Polymers | Polymerization of the furan ring for materials with metal-chelating capabilities rsc.orgrsc.org |

| Corrosion Inhibition | Metal-chelating properties of the hydroxamic acid group for surface protection researchgate.net | |

| Optoelectronic Materials | Functionalization of the furan ring to create novel materials for electronic devices nih.gov |

Q & A

Basic Question: What synthetic methodologies are recommended for preparing benzohydroxamic acid esters, including furoyl derivatives?

Answer:

Benzohydroxamic acid esters are typically synthesized via condensation reactions between benzohydroxamic acid (BHA) and acyl chlorides or activated esters. For furoyl esters, the furoyl chloride can react with BHA in anhydrous solvents like dichloromethane under inert conditions. Key steps include:

- Purification : Column chromatography or recrystallization to isolate the ester .

- Characterization : Use -NMR to confirm esterification (e.g., disappearance of hydroxyl proton at ~9 ppm in BHA and appearance of ester carbonyl signals at ~170 ppm in -NMR) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of BHA to acyl chloride) and reaction time (4–6 hours at 0–5°C) .

Advanced Question: How do metal coordination properties of benzohydroxamic acid derivatives influence their application in anticancer research?

Answer:

BHA forms stable complexes with transition metals (e.g., Ru(II), Sn(IV)) via (O,O) -chelation, enhancing bioactivity. For example:

- Ru(II) Complexes : shows cytotoxicity against cancer cells due to ligand-metal charge transfer and ROS generation .

- Sn(IV) Complexes : Di-organotin(IV)-BHA derivatives exhibit selective apoptosis in human cancer lines (e.g., MCF-7) via mitochondrial pathway disruption .

Methodological Insight : Use ESI-MS to confirm complex stoichiometry and DFT calculations to predict electronic structures .

Basic Question: What analytical techniques are critical for characterizing benzohydroxamic acid esters?

Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., for BHA furoyl ester: calculated 290.31, observed 290.31) .

Advanced Question: How do hydrolysis kinetics of benzohydroxamic acid esters vary under acidic conditions?

Answer:

Hydrolysis rates depend on substituent electronegativity and steric effects. For example:

- 2-Substituted BHA Esters : Electron-withdrawing groups (e.g., NO) accelerate hydrolysis in 0.6M HCl at 90°C (), while bulky groups delay it .

- Methodology : Use UV-Vis spectroscopy to track ester decomposition at and apply first-order kinetics models .

Basic Question: What are the environmental implications of benzohydroxamic acid esters in mineral processing?

Answer:

BHA esters are biodegradable under aerobic conditions. Key findings:

- Biodegradability : BHA degrades >70% in 28 days via microbial action, following first-order kinetics () .

- Adsorption Mechanism : BHA esters chemisorb onto ilmenite (FeTiO) surfaces via Fe–O/N–O bonds, enhancing flotation efficiency without persistent environmental residues .

Advanced Question: How do computational studies enhance understanding of BHA ester coordination configurations?

Answer:

DFT and molecular dynamics simulations reveal:

- Pb(II) Complexes : BHA forms tetrahedral or octahedral geometries with Pb, stabilized by -backbonding from lead to ligand orbitals .

- Solvent Effects : Aqueous environments favor monodentate binding, while nonpolar solvents promote bidentate coordination .

Experimental Validation : Compare computed IR spectra with experimental data to validate coordination modes .

Basic Question: What safety protocols are recommended for handling benzohydroxamic acid esters?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers at 4°C to prevent hydrolysis .

Advanced Question: How do structural modifications of BHA esters affect their flotation performance in mineral processing?

Answer:

- Hydrophobic Tail : Longer alkyl chains (e.g., butyl vs. methyl) enhance hydrophobicity, increasing ilmenite recovery by 15–20% .

- Functional Groups : Furoyl esters improve selectivity over oleic acid due to stronger Fe–O coordination () .

Methodology : Conduct zeta potential measurements and AFM to quantify adsorption density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.